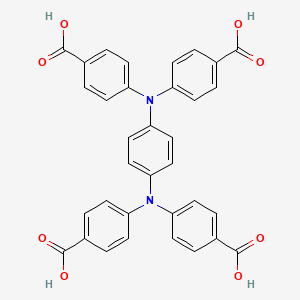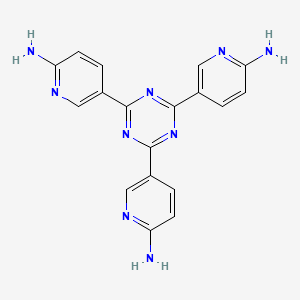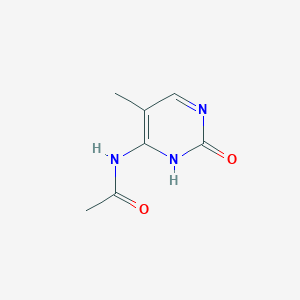
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide typically involves the reaction of 5-methyluracil with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. This process ensures that the reaction proceeds to completion. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to speed up the reaction and reduce energy consumption is common in industrial settings.
化学反应分析
Types of Reactions
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be carried out using oxidizing agents such as potassium permanganate.
Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various halogenated derivatives.
科学研究应用
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases related to pyrimidine metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism, where the compound can act as an inhibitor or substrate. The pathways involved are typically related to nucleic acid synthesis and repair, making the compound of interest in cancer research and antiviral therapy.
相似化合物的比较
Similar Compounds
5-Methyluracil: A precursor in the synthesis of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide.
2,4-Dioxo-5-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)acetamide: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-8-7(12)10-6(4)9-5(2)11/h3H,1-2H3,(H2,8,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOGUECZYCRVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
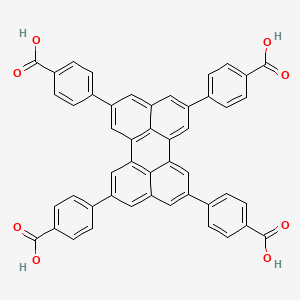
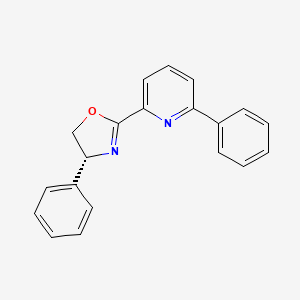
![2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8197678.png)
![Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol](/img/structure/B8197691.png)
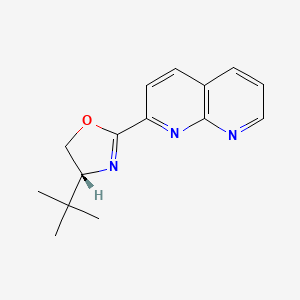

![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)

![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)
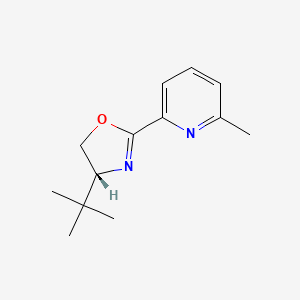
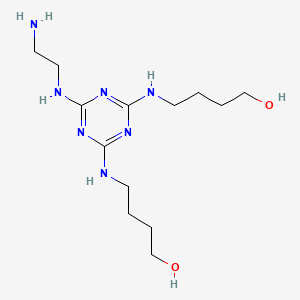
![(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8197753.png)
